Bienvenue dans la boutique en ligne BenchChem!

Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid

Chiral peptide synthesis Stereochemical integrity Enantiomeric purity

Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid (CAS 511272-39-2) is an orthogonally protected, single-enantiomer β³-amino acid derivative, classified as Fmoc-D-β-Phe(2,3-dimethoxy)-OH or N-β-(9-Fluorenylmethoxycarbonyl)-2,3-dimethoxy-D-β-homophenylglycine. It bears a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the β-amino nitrogen and a 2,3-dimethoxy substitution pattern on the aromatic ring, with the (R) configuration at the β-carbon.

Molecular Formula C26H25NO6
Molecular Weight 447.5 g/mol
CAS No. 511272-39-2
Cat. No. B1597129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid
CAS511272-39-2
Molecular FormulaC26H25NO6
Molecular Weight447.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C26H25NO6/c1-31-23-13-7-12-20(25(23)32-2)22(14-24(28)29)27-26(30)33-15-21-18-10-5-3-8-16(18)17-9-4-6-11-19(17)21/h3-13,21-22H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t22-/m1/s1
InChIKeyCNAYAYQWGPUKMH-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid – CAS 511272-39-2: A Single-Enantiomer, Fmoc-Protected β³-Amino Acid Building Block for Solid-Phase Peptide Synthesis


Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid (CAS 511272-39-2) is an orthogonally protected, single-enantiomer β³-amino acid derivative, classified as Fmoc-D-β-Phe(2,3-dimethoxy)-OH or N-β-(9-Fluorenylmethoxycarbonyl)-2,3-dimethoxy-D-β-homophenylglycine [1]. It bears a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the β-amino nitrogen and a 2,3-dimethoxy substitution pattern on the aromatic ring, with the (R) configuration at the β-carbon . Its primary utility lies in Fmoc-based solid-phase peptide synthesis (SPPS) for constructing β-peptides and α/β-hybrid peptides with precise stereochemical control [2].

Why Generic Substitution of Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid (CAS 511272-39-2) Is Not Advisable Without Explicit Validation


This compound integrates three tightly interdependent molecular features—(R) absolute configuration at the β-carbon, a 2,3-dimethoxy aryl substitution pattern, and Fmoc-based N-protection—each of which directly dictates coupling kinetics, epimerization susceptibility, and final peptide conformation [1]. Swapping between the (R)- and (S)-enantiomer, altering the methoxy substitution regioisomer, exchanging the Fmoc group for Boc, or using an unprotected free β-amino acid will yield a structurally distinct building block that may fail to reproduce published synthetic protocols or biological activity profiles [2]. The evidence below quantifies the specific, verifiable consequences of these choices for scientific selection and procurement decisions.

Product-Specific Quantitative Evidence Guide for Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid (CAS 511272-39-2)


Enantiomeric Configuration: (R) vs. (S) Enantiomer (CAS 501015-36-7) Direct Comparison

The (R)-enantiomer (CAS 511272-39-2) and (S)-enantiomer (CAS 501015-36-7) are distinct, non-interchangeable building blocks that generate peptides with opposite helical handedness. In β³-peptide foldamers, the (R)-configuration at the β-carbon (D-β-Phe series) produces a left-handed (M) 3₁ helix, while the (S)-configuration yields the right-handed (P) helix [1]. The (R)-enantiomer is supplied with a certified enantiomeric purity of ≥99.5% via chiral HPLC from certain vendors, whereas the (S)-enantiomer is typically offered at ≥97% or ≥98% purity . The unprotected free acid (R)-3-amino-3-(2,3-dimethoxyphenyl)propionic acid (CAS 742691-70-9) serves as a reference but lacks the Fmoc protection required for direct SPPS incorporation .

Chiral peptide synthesis Stereochemical integrity Enantiomeric purity

Protecting Group Strategy: Fmoc vs. Boc Protection Orthogonality and Commercial Availability

The Fmoc-protected derivative (CAS 511272-39-2) is compatible with the widely adopted Fmoc/tBu SPPS strategy, where the Fmoc group is removed under mild basic conditions (20% piperidine in DMF), preserving acid-labile side-chain protecting groups and resin linkers . The corresponding Boc-protected analog, Boc-(R)-3-amino-3-(2,3-dimethoxy-phenyl)-propionic acid (CAS 500788-92-1), requires strongly acidic deprotection conditions (TFA) that are incompatible with many acid-sensitive functionalities and Rink amide/Wang resins commonly employed in modern peptide synthesis . While the Fmoc variant is catalogued by at least six major suppliers (Chem-Impex, Aladdin, Santa Cruz Biotechnology, GLPBio, Macklin, CymitQuimica), the Boc variant has significantly narrower commercial availability, with fewer vendors and typically lower stock levels .

Solid-phase peptide synthesis Orthogonal protection Fmoc-SPPS

Aryl Substitution Pattern: 2,3-Dimethoxy vs. 3,4-Dimethoxy Regioisomer (CAS 511272-40-5)

The 2,3-dimethoxy substitution pattern places a methoxy group ortho to the β-carbon attachment point, introducing a steric and electronic environment distinct from the 3,4-dimethoxy regioisomer (CAS 511272-40-5). In patent literature on β-amino acid-derived integrin antagonists (WO2002030875A1), the 3,4-dimethoxyphenyl motif is explicitly preferred for α4β1/α4β7 integrin binding [1]. The ortho-methoxy group in the 2,3-disubstituted variant increases steric congestion near the β-amino group and alters the aryl ring electron density (Hammett σₘ for meta-OCH₃ = +0.12; σₒ for ortho-OCH₃ exhibits both electronic and steric contributions), which can modulate π-stacking interactions and coupling rates during SPPS [2]. Computed LogP values differ: the 2,3-isomer (CAS 511272-39-2) has a predicted XLogP3-AA of 4.0, while the 3,4-isomer may exhibit a slightly different lipophilicity profile due to altered hydrogen-bonding capacity .

Structure-activity relationship β-amino acid pharmacophore Substituent electronic effects

β³-Amino Acid Backbone vs. α-Amino Acid Analog (Fmoc-D-2,3-dimethoxyphenylalanine, CAS 1260618-81-2): Conformational and Metabolic Stability Advantages

The β³-amino acid backbone of CAS 511272-39-2 contains an additional methylene unit between the α-carbon and the carboxyl group compared to the corresponding α-amino acid Fmoc-D-2,3-dimethoxyphenylalanine (CAS 1260618-81-2) . This homologation fundamentally alters peptide backbone geometry: β³-residues favor 3₁ helical conformations in homooligomers, whereas α-amino acids adopt α-helical or β-sheet secondary structures [1]. A critical functional consequence is that β-peptides composed of β³-amino acids are resistant to proteolytic degradation by common mammalian proteases (trypsin, chymotrypsin, pepsin), a property not shared by α-peptides [2]. In solid-phase synthesis, β³-amino acids exhibit reduced coupling rates compared to α-amino acids, typically requiring extended reaction times or double-coupling protocols to achieve >99% stepwise yield [2].

β-Peptide foldamers Proteolytic stability Peptidomimetic design

Commercial Purity Specifications and Pricing: CAS 511272-39-2 Across Multiple Vendors

The compound is commercially available from multiple vendors with purity specifications ranging from 97% to 98% . Key suppliers include Aladdin Scientific (97%, $36.90/100 mg, $64.90/250 mg, $232.90/1 g) , Santa Cruz Biotechnology (sc-294643, $38.00/100 mg, $68.00/250 mg) , GLPBio ($116.00/100 mg, $232.00/250 mg, $649.00/1 g) [1], and Macklin (97%, ¥407/100 mg, ¥689/250 mg, ¥1855/1 g) . Purity is typically determined by HPLC; storage conditions are uniformly specified at 0–8°C . The unprotected free acid (CAS 742691-70-9) is available at ≥99.5% enantiomeric purity by chiral HPLC but requires an additional Fmoc-protection step before SPPS use, adding synthetic overhead .

Procurement specifications Vendor comparison Purity-grade selection

Best Research and Industrial Application Scenarios for Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid (CAS 511272-39-2)


Synthesis of Stereochemically Defined β³-Peptide Foldamers with Predetermined Helical Handedness

The (R) absolute configuration of CAS 511272-39-2 directs the formation of left-handed (M) 3₁ helices in β³-homooligomers, as established by Seebach and co-workers [1]. This is essential for foldamer-based drug design where helix handedness determines target recognition. The Fmoc protection enables direct incorporation via standard SPPS protocols without additional derivatization steps [1].

Solid-Phase Synthesis of α/β-Hybrid Peptides Requiring Orthogonal N-Protection Compatible with Acid-Labile Side-Chain Protecting Groups

The base-labile Fmoc group on CAS 511272-39-2 permits selective deprotection with 20% piperidine/DMF while preserving tBu, Boc, Trt, and Pbf side-chain protecting groups, as well as acid-sensitive resin linkers (Wang, Rink amide, 2-chlorotrityl chloride) . This orthogonality is unavailable with the Boc-protected analog (CAS 500788-92-1), making the Fmoc derivative the only viable option for peptides containing multiple acid-labile protecting groups .

Structure-Activity Relationship (SAR) Studies on Methoxy-Substituted β-Amino Acid Pharmacophores, Including Integrin Antagonist Scaffolds

The 2,3-dimethoxy substitution pattern provides a distinct steric and electronic profile compared to the 3,4-dimethoxy regioisomer (CAS 511272-40-5) used in integrin antagonist patents (WO2002030875A1) [2]. Systematic SAR exploration requires procurement of the exact substitution pattern to isolate the contribution of the ortho-methoxy group to target binding, metabolic stability, and physicochemical properties (XLogP3-AA = 4.0 for the 2,3-isomer) [3].

Construction of Metabolically Stable Peptide Therapeutics and Biological Probes Resistant to Proteolytic Degradation

β³-Amino acid building blocks such as CAS 511272-39-2 impart complete resistance to common mammalian proteases (trypsin, chymotrypsin, pepsin) when incorporated into peptide backbones [4]. This property is critical for developing peptide-based drug candidates with extended in vivo half-lives, where the corresponding α-amino acid derivative (Fmoc-D-2,3-dimethoxyphenylalanine, CAS 1260618-81-2) would be rapidly degraded .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.